molecular formula C20H19N5O2 B5563778 1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone

1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone

Cat. No.: B5563778
M. Wt: 361.4 g/mol
InChI Key: JPICROKTQRQYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound and its derivatives have been explored for their synthesis and potential antimicrobial activities. Research involving novel triazole derivatives, including similar structures, has demonstrated the synthesis of compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines. These compounds, including those with modifications on the piperazine ring, have shown good to moderate antimicrobial activities against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Chemical Structure and Reactivity

Another aspect of research on this compound focuses on its chemical structure and reactivity. Studies on dihydropyrimidinone derivatives containing piperazine/morpholine moieties have revealed efficient methods for their synthesis. These compounds, synthesized via a one-pot Biginelli reaction, were characterized by various analytical techniques, showcasing the diversity of chemical structures that can be achieved and their potential applications in further pharmacological studies (Bhat et al., 2018).

Biofilm Inhibition and Enzyme Inhibition

Further, research has been conducted on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, targeting bacterial biofilm and MurB inhibitors. These compounds, including the mentioned derivative, have shown significant inhibitory activities against various bacterial strains, including MRSA and VRE, and have exhibited biofilm inhibition capabilities. Such studies underscore the potential of these compounds in addressing bacterial resistance and infection control (Mekky & Sanad, 2020).

Anti-Bone Cancer Activity

The application of these compounds extends to anticancer research as well. A specific heterocyclic compound containing a piperazine moiety has been synthesized and evaluated for its anti-bone cancer activity against human bone cancer cell lines. The results from these studies highlight the potential of such derivatives in developing new therapeutic agents for bone cancer treatment (Lv et al., 2019).

Reactivity Properties and Adsorption Behavior

Investigations into the reactivity properties and adsorption behavior of triazole derivatives, including those similar to the compound of interest, provide insight into their potential applications. These studies, utilizing DFT and MD simulations, offer valuable information on the molecular interactions and stability of these compounds, which could be relevant for their application in pharmaceutical formulations (Al-Ghulikah et al., 2021).

Properties

IUPAC Name

1-(4-methylphenyl)-4-[2-(1,2,4-triazol-1-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-15-6-8-16(9-7-15)24-11-10-23(12-19(24)26)20(27)17-4-2-3-5-18(17)25-14-21-13-22-25/h2-9,13-14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPICROKTQRQYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.